2-Norbornanamine, N,2-dimethyl-
CAS No.: 63907-01-7
Cat. No.: VC0515962
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63907-01-7 |
---|---|
Molecular Formula | C9H17N |
Molecular Weight | 139.24 g/mol |
IUPAC Name | N,2-dimethylbicyclo[2.2.1]heptan-2-amine |
Standard InChI | InChI=1S/C9H17N/c1-9(10-2)6-7-3-4-8(9)5-7/h7-8,10H,3-6H2,1-2H3 |
Standard InChI Key | FYOSQQMCCODNJV-UHFFFAOYSA-N |
SMILES | CC1(CC2CCC1C2)NC |
Canonical SMILES | CC1(CC2CCC1C2)NC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Norbornanamine, N,2-dimethyl- features a bicyclo[2.2.1]heptane (norbornane) skeleton, where the bridgehead carbon (C2) and the amine nitrogen are each substituted with a methyl group. The SMILES notation (N(C)C1(C)CC2CCC1C2) delineates this structure, emphasizing the spatial arrangement of substituents . The norbornane system imposes significant steric constraints, which influence reactivity and intermolecular interactions.
Table 1: Key Identifiers of 2-Norbornanamine, N,2-dimethyl-
Property | Value |
---|---|
CAS Number | 63907-01-7 |
Molecular Formula | C₉H₁₇N |
Molecular Weight | 139.24 g/mol |
IUPAC Name | N,2-dimethylbicyclo[2.2.1]heptan-2-amine |
SMILES | N(C)C1(C)CC2CCC1C2 |
Storage Temperature | -20°C |
Shelf Life | 3 years |
Synthesis and Manufacturing
Synthetic Routes
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Reductive Amination: Reaction of 2-norbornanone with dimethylamine under reducing conditions (e.g., NaBH₃CN) .
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Alkylation: Quaternization of 2-norbornanamine with methyl iodide, followed by dealkylation .
Challenges include controlling regioselectivity and minimizing side reactions from the strained bicyclic system. Techniques such as low-temperature catalysis or protective group strategies may enhance yield .
Industrial Production
TargetMol Chemicals lists this compound as a research-grade material with a delivery time of nine days, indicating batch synthesis on demand . Scaling production would require optimizing solvent systems (e.g., 1,2-dimethoxyethane) and purification methods, such as recrystallization from pentane or diethyl ether .
Physicochemical Properties
Solubility and Reactivity
While solubility data are unavailable, structural analogs suggest limited water solubility (<1 mg/mL) and compatibility with polar aprotic solvents (e.g., DMSO, DMF). The tertiary amine group can act as a weak base (pKa ≈ 10–11), participating in acid-base reactions or forming salts with mineral acids .
Applications in Pharmaceutical Research
Hazard | Precaution |
---|---|
Skin Absorption | Use nitrile gloves and lab coats |
Incompatible Reagents | Avoid strong acids, oxidizers |
Storage | -20°C under nitrogen atmosphere |
Disposal Considerations
Incinerate in a certified hazardous waste facility to prevent environmental release .
Recent Research and Future Directions
Knowledge Gaps
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Synthetic Optimization: High-yield routes and enantioselective methods need development.
Emerging Opportunities
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